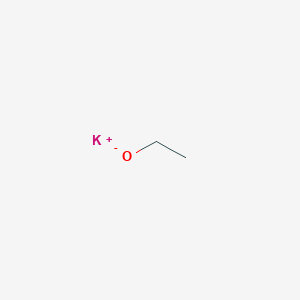

potassium;ethanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound identified as “potassium;ethanolate” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;ethanolate involves specific reaction conditions and reagents. One common method includes the use of high-fidelity proofreading enzymes for amplification, which decreases the probability of generating mutations in the target sequence . The finished product is converted to a blunt, phosphorylated form in a 15-minute reaction using premixed reagents .

Industrial Production Methods

In industrial settings, this compound can be produced using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

potassium;ethanolate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosgene and imidazole under anhydrous conditions . These reagents facilitate the formation of amides, carbamates, and ureas.

Major Products Formed

The major products formed from reactions involving this compound include esters, amides, and carbamates . These products are valuable in various chemical synthesis processes.

Scientific Research Applications

Organic Synthesis

Transesterification Reactions

Potassium ethanolate is commonly used as a catalyst in transesterification reactions to produce ethyl esters from triglycerides. This reaction is significant in biodiesel production, where vegetable oils are converted into biodiesel through the reaction with ethanol.

-

Reaction Overview :

Triglyceride+EthanolKethEthyl Ester+Glycerol

- Case Study : In a study on the production of biodiesel using potassium ethanolate, researchers demonstrated that the catalyst effectively increased the yield of ethyl esters while minimizing side reactions associated with ester scrambling .

Materials Science

Activation of Red Phosphorus

Recent advancements have shown that potassium ethanolate can activate red phosphorus to form soluble polyphosphide anions. This process is crucial for developing semiconductors and low-dimensional electronic materials.

-

Methodology :

- The reaction is performed in ethanol with mild heating.

- The resulting polyphosphide species can be utilized for further chemical exploration without the hazards associated with white phosphorus.

- Case Study : A research team at Florida State University reported that using potassium ethanolate allows for a safer and scalable method to process red phosphorus, which is typically challenging due to the risks involved with white phosphorus .

Electrochemistry

Electrolyte Additive in Zinc-Air Flow Batteries

Potassium ethanolate has been investigated as an additive in alkaline zinc-air flow batteries. It enhances the electrochemical performance by improving zinc dissolution and suppressing passivation on zinc anodes.

- Experimental Findings :

Pharmaceutical Applications

Pharmaceutical Intermediates

Potassium ethanolate serves as an essential reagent in synthesizing various pharmaceutical compounds. Its strong basic properties facilitate reactions that yield complex organic molecules.

- Applications :

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Catalyst for transesterification yielding ethyl esters | Effective in biodiesel production; minimizes side reactions |

| Materials Science | Activation of red phosphorus for semiconductor development | Safer processing method developed at FSU |

| Electrochemistry | Additive in zinc-air flow batteries | Enhances discharge capacity by up to 30% |

| Pharmaceutical Intermediates | Reagent for synthesizing APIs | Facilitates complex organic reactions |

Mechanism of Action

The mechanism of action of potassium;ethanolate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile and base in reactions, facilitating the formation of various chemical bonds . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in multiple chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;ethanolate include:

Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.

Aminocaproic acid: Used as an antifibrinolytic agent in medical applications.

Tranexamic acid: Another antifibrinolytic agent with similar properties to aminocaproic acid.

Uniqueness

This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in both scientific research and industrial production highlight its versatility and importance.

Properties

IUPAC Name |

potassium;ethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDAUEIUDPHABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.